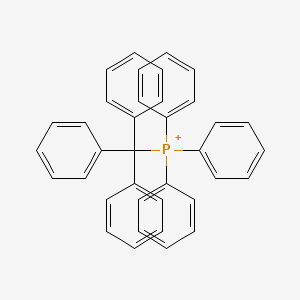

Triphenylmethyl triphenylphosphonium chloride

Description

Properties

IUPAC Name |

triphenyl(trityl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30P/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUKLJGLQGQRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylmethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction is carried out in an anhydrous solvent such as acetone under nitrogen atmosphere to prevent moisture from interfering with the reaction. The temperature is maintained at around 36-38°C initially, and then gradually increased to 46-48°C to complete the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Reaction Conditions

-

Molar Ratios : The optimal molar ratio of triphenylphosphine to methyl chloride is typically maintained between 1:1 to 1:2.

-

Solvent : Methyl alcohol is often used as a solvent to facilitate the reaction.

-

Temperature : The reaction is conducted at temperatures ranging from 50°C to 60°C under controlled pressure conditions .

-

Chemical Reactions and Applications

4.1 Wittig Reaction

One of the primary applications of triphenylmethyl triphenylphosphonium chloride is in the Wittig reaction, where it generates ylide intermediates that react with aldehydes or ketones to form alkenes:

This reaction is significant for synthesizing alkenes with specific stereochemistry, making it valuable in organic synthesis .

4.2 Formation of Chloromethyl Triphenylphosphonium Chloride

Another notable reaction involves converting this compound into chloromethyl derivatives through chlorination processes. This transformation can be achieved by passing chlorine gas through a solution containing the phosphonium salt, which leads to chloromethylation:

This chloromethyl derivative has applications in medicinal chemistry, particularly in synthesizing anticancer agents .

-

Research Findings and Data Analysis

Recent studies have focused on optimizing the synthesis and application of this compound. Key findings include:

-

Purity and Yield : Methods have been developed that achieve purities exceeding 98% with molar yields around 65% for chloromethyl derivatives .

-

Environmental Considerations : New synthetic routes utilize less toxic reagents and solvents, enhancing safety and sustainability in chemical manufacturing .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Triphenylmethyl triphenylphosphonium chloride has been investigated for its potential role in cancer therapy. Research indicates that this compound can accumulate in mitochondria, where it may influence mitochondrial function and cellular metabolism, potentially leading to apoptosis in cancer cells .

Case Study: Mitochondrial Accumulation

In a study examining the pharmacokinetics of small therapeutic peptides, the triphenylphosphonium moiety was shown to enhance the proteolytic stability of these peptides against trypsin digestion. This suggests that this compound can be used as a modifier to improve the efficacy of peptide-based drugs .

Material Science

Influence on Cellular Mechanisms

The compound's ability to penetrate cellular membranes makes it a valuable tool in studying cellular processes. Its interaction with biological molecules has been shown to modulate oxidative stress responses and apoptosis pathways.

Research Findings

Studies have demonstrated that derivatives of this compound can influence mitochondrial membrane potential, which is crucial for maintaining cellular energy homeostasis. The compound's accumulation within mitochondria positions it as a potential agent for targeted drug delivery systems aimed at mitochondrial dysfunction .

Catalysis

Catalytic Applications

this compound has been utilized in various catalytic processes, including cross-aldol condensation reactions. The generation of carbocationic systems from triphenylmethyl halides has shown effectiveness in catalyzing organic transformations .

| Catalytic Reaction | Reactants | Outcomes |

|---|---|---|

| Cross-Aldol Condensation | Triphenylmethyl halides | Efficient formation of aldol products |

| Reductive Dehalogenation | Triphenylmethyl bromide/chloride | Formation of triphenylmethane |

Bactericidal Action

Research has also highlighted the bactericidal properties of triphenylmethyl derivatives against various pathogens, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Preparation

The synthesis of this compound typically involves reacting triphenylphosphine with methyl chloride in a suitable solvent such as methanol. The process is characterized by high yields and purity, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of triphenylmethyl triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The ylide formation is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the ylide. The ylide then reacts with carbonyl compounds to form alkenes. Additionally, the compound can act as a phytotoxin by increasing active oxygen species and causing cellular damage in plants .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between triphenylmethyl triphenylphosphonium chloride and analogous phosphonium salts:

Key Observations :

- Steric Effects: The triphenylmethyl group in the parent compound provides superior steric hindrance compared to smaller substituents like methoxymethyl or cyanomethyl, which may enhance selectivity in hindered reaction environments .

- Electronic Effects: Electron-withdrawing groups (e.g., cyanomethyl) increase the electrophilicity of the phosphorus center, accelerating ylide formation, while electron-donating groups (e.g., methoxymethyl) improve solubility in polar solvents .

Spectral Data and Reactivity

- ³¹P NMR Shifts: Triphenylmethyl derivative: ~20–25 ppm (typical for bulky substituents). (Methoxymethyl)triphenylphosphonium chloride: 63.2 ppm (downfield shift due to methoxy group electronegativity) . Cyanomethyl derivative: Higher shifts (~65 ppm) due to the electron-withdrawing cyano group .

- Thermal Stability: Bulky substituents (e.g., trityl, naphthyl) improve thermal stability, enabling use in high-temperature reactions (e.g., polymer synthesis) . Cyanomethyl derivatives decompose faster under acidic conditions due to labile C–CN bonds .

Biological Activity

Triphenylmethyl triphenylphosphonium chloride (TPM-TPP) is a compound that has garnered attention due to its potential biological activities, particularly its role in mitochondrial function and its applications in cancer therapy. This article provides an overview of the biological activity of TPM-TPP, including its mechanisms of action, synthesis, and relevant case studies.

Overview of this compound

This compound is a quaternary ammonium compound characterized by a triphenylmethyl group attached to a triphenylphosphonium moiety. Its unique structure allows it to accumulate in mitochondria, where it influences various cellular processes.

Mechanisms of Biological Activity

-

Mitochondrial Targeting :

- TPM-TPP exhibits a strong affinity for mitochondria, leading to its accumulation within these organelles. This property is crucial for modulating mitochondrial membrane potential and cellular metabolism.

- The compound has been shown to impact oxidative stress and apoptosis pathways, suggesting a role in cell survival and death mechanisms .

-

Anticancer Properties :

- Research indicates that TPM-TPP and its derivatives can induce cell death in various cancer cell lines. The triphenylmethyl motif is associated with potent anticancer activity, affecting multiple cellular pathways such as cell cycle arrest and mitochondrial dysfunction .

- A study demonstrated that compounds containing the triphenylmethyl motif could inhibit tubulin polymerization and dissociate mitochondrial-bound hexokinase, leading to cytotoxic effects in cancer cells .

- Interactions with Biological Molecules :

Synthesis of this compound

The synthesis of TPM-TPP typically involves several steps:

- Dissolving triphenylphosphine in an organic solvent.

- Reacting it with paraformaldehyde or formaldehyde and introducing chlorine gas.

- Purifying the resulting product through filtration and recrystallization processes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several phosphonates containing the triphenylmethyl motif. The findings revealed that these compounds could induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity compared to controls. The study categorized these compounds based on their mechanisms of action, highlighting their potential as novel anticancer agents .

Case Study 2: Mitochondrial Function

Research focused on the effects of TPM-TPP on mitochondrial bioenergetics using the C2C12 myotube model. Results indicated that TPM-TPP could alter oxygen consumption rates and increase proton leakiness, which are indicative of mitochondrial dysfunction. This study underscores the importance of TPM-TPP in modulating mitochondrial activity and its implications for energy metabolism in cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for Triphenylmethyl triphenylphosphonium chloride to ensure its stability?

Store the compound in a sealed container under an inert atmosphere (e.g., nitrogen) at 0–6°C. Avoid exposure to moisture, strong oxidizing agents, and high temperatures to prevent decomposition. Ensure the workspace has adequate ventilation to mitigate risks from hazardous decomposition products .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and triphenylmethyl chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction proceeds under inert conditions to prevent side reactions with moisture or oxygen .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust or vapors. Incompatible materials include strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

Q. How can researchers confirm the identity of this compound?

Characterization techniques include:

- ³¹P NMR spectroscopy : A singlet peak near δ +20–25 ppm confirms the phosphonium structure.

- Elemental analysis : Verify the carbon, hydrogen, and chlorine content.

- Melting point determination : The compound melts at 244–245°C, providing a preliminary purity check .

Advanced Research Questions

Q. How can unexpected cleavage of this compound during Wittig reactions be addressed?

Cleavage to triphenylphosphine and dienones (instead of forming ylides) may occur due to inappropriate base selection. Optimize conditions by:

- Using weaker bases (e.g., potassium carbonate) instead of strong bases like sodium methoxide.

- Adjusting solvent polarity (e.g., switch from methanol to dichloromethane) to stabilize the ylide intermediate .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

- Protecting groups : Shield reactive functional groups (e.g., aldehydes) before introducing the phosphonium salt.

- Low-temperature reactions : Conduct steps at –20°C to suppress thermal decomposition.

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate intermediates .

Q. How can conflicting data on the compound’s reactivity in different solvents be resolved?

Perform systematic studies varying solvent dielectric constants (e.g., DMF vs. THF) and monitor reaction progress via:

- In-situ ³¹P NMR : Track ylide formation in real time.

- Kinetic analysis : Compare reaction rates under controlled conditions to identify solvent-dependent pathways .

Q. What hazardous decomposition products form under thermal stress, and how should they be managed?

Heating above 150°C releases toxic gases, including hydrogen chloride (HCl), phosphorus oxides (POₓ), and carbon monoxide (CO). Use scrubbers or alkaline traps (e.g., sodium bicarbonate) to neutralize acidic gases. Conduct thermal stability tests via thermogravimetric analysis (TGA) to define safe operating limits .

Methodological Considerations

Q. How can solubility challenges of this compound in polar solvents be overcome?

Q. What experimental controls are critical for reproducibility in phosphonium salt-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.